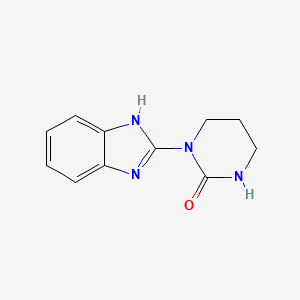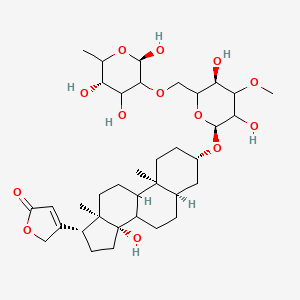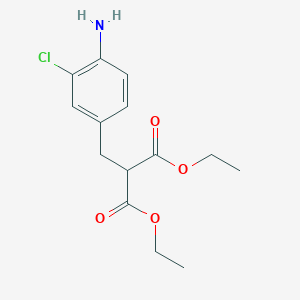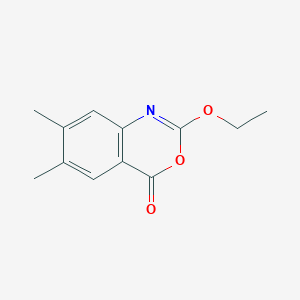
1-(1H-Benzimidazol-2-yl)tetrahydropyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both benzimidazole and tetrahydropyrimidinone moieties
Preparation Methods
The synthesis of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method involves the use of polyphosphoric acid (PPA) as a cyclodehydrating agent . The reaction is carried out by heating the reactants at elevated temperatures, typically around 180-200°C, for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby disrupting microtubule formation and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one can be compared with other benzimidazole derivatives, such as:
2-(1H-benzo[d]imidazol-2-yl)aniline: Known for its antiviral and antimicrobial properties.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Used in the synthesis of complex organic molecules.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Investigated for its antitumor activity.
The uniqueness of 1-(1H-benzo[d]imidazol-2-yl)-tetrahydropyrimidin-2(1H)-one lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1184917-78-9 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H12N4O/c16-11-12-6-3-7-15(11)10-13-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2,(H,12,16)(H,13,14) |
InChI Key |
REVBHNFJJXHSNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)



![2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B15343855.png)
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)








